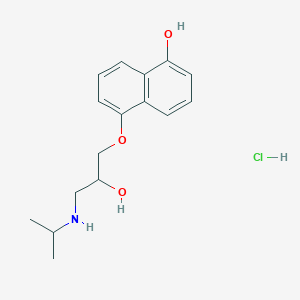

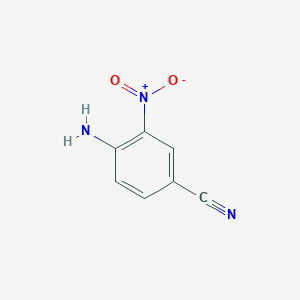

4-Amino-3-nitrobenzonitrile

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-aminobenzonitriles, including compounds structurally related to 4A-3NBN, can be achieved through nitrosation reactions followed by iron(III)-catalyzed C-C bond cleavage of 2-arylindoles. This method features inexpensive catalysts and is scalable for larger preparations, highlighting the accessibility of 4A-3NBN derivatives (Chen et al., 2018).

Molecular Structure Analysis

The molecular structure and interactions of 4A-3NBN have been analyzed through comparisons with natural Watson-Crick base pairs, revealing the flexibility and higher dipole moment of 4A-3NBN pairs. This suggests potential applications in disrupting DNA/RNA helix formation, indicative of the compound's significance in biochemical research (Palafox et al., 2022).

Chemical Reactions and Properties

Reactivity studies have shown that the presence of an amino group in compounds similar to 4A-3NBN can significantly influence nucleophilic substitution reactions, suggesting an activating effect of the amino group on adjacent nitro groups. This highlights the compound's reactivity and potential utility in synthesizing various derivatives (Shevelev et al., 2001).

Physical Properties Analysis

Investigations into the physical properties of 4A-3NBN derivatives have included studies on their crystal structures and vibrational frequencies, providing insights into the solid-state behavior and molecular vibrations of these compounds. This information is crucial for understanding the material characteristics of 4A-3NBN and related molecules (Sert et al., 2013).

Chemical Properties Analysis

4A-3NBN and its derivatives exhibit notable chemical properties, including reactivity towards hydrogenation and potential applications in pharmaceuticals. Studies on the hydrogenation of nitrobenzonitriles have shed light on the influence of nitro and amino groups on the reaction pathways, revealing the compound's versatility in synthetic chemistry (Koprivova & Červený, 2008).

Wissenschaftliche Forschungsanwendungen

1. Surface Functionalization of Silver Nanoparticles

- Application Summary: In this study, 4-Amino-3-nitrobenzonitrile was used to functionalize silver nanoparticles (AgNPs). The functionalized AgNPs were then evaluated for their antimicrobial and antitumor activity against MCF-7 cell lines .

- Methods of Application: The silver nanoparticles were chemically reduced and then functionalized with a 4-amino, 3, 5-dimercapto, 1, 2, 4 triazole (DMT) moiety. The nucleation and formation of the functionalized silver nanoparticles were monitored using UV–Vis absorption spectroscopy .

- Results: The functionalized silver nanoparticles showed high antibacterial activity against both Gram-positive and Gram-negative bacteria. They also inhibited the growth of MCF-7 cancer cells in a dose-dependent manner with an IC 50 value of 18.46% v/v .

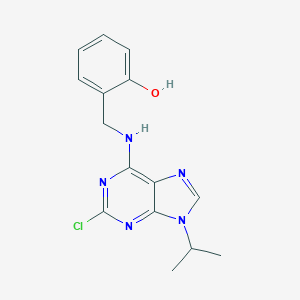

2. Synthesis of 4-Aminoquinazolines

- Application Summary: 4-Amino-3-nitrobenzonitrile is used in the synthesis of 4-aminoquinazolines .

- Methods of Application: A simple, environmentally friendly, one-pot method for the synthesis of 4-aminoquinazolines using microwave irradiation has been developed .

- Results: The structures of the synthesized 4-aminoquinazolines were confirmed by single-crystal X-ray diffraction .

3. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI)

- Application Summary: 4-Amino-3-nitrobenzonitrile is used in MALDI-MSI, a technique for visualizing the spatial distribution of small molecular and macromolecular biomolecules in tissue sections .

- Methods of Application: The technique involves the use of a laser to ionize the molecules on a sample surface, which are then analyzed by mass spectrometry. The data obtained can be used to create a detailed image showing the distribution of different molecules across the sample .

- Results: This technique has been successfully applied in various fields including basic research, pharmaceutical research, plant biology, food analysis, microbiology, and clinical biomarker discovery .

4. Catalytic Reduction and Electrochemical Sensing

- Application Summary: 4-Amino-3-nitrobenzonitrile is used in the preparation of magnetically recoverable and reusable Fe3O4@benzothiazole-Cu(II) nanoparticles, which have shown good catalytic activity in the reduction of 2-NBA, 4-NP, MB and demonstrated remarkable electrochemical sensing capability for the detection of ascorbic acid, H2O2, and paracetamol .

- Methods of Application: The nanoparticles are characterized using various analytical techniques, including XRD, FTIR, SEM, TEM, XPS, TGA and VSM analysis .

- Results: The prepared system has shown good catalytic activity in the reduction of 2-NBA, achieving a reaction rate constant of 0.093 min−1 in 2 min with a low catalyst loading .

5. Matrix for Matrix Assisted Ionization Vacuum Method for Mass Spectrometry

- Application Summary: 3-Nitrobenzonitrile, which can be reduced to 4-Amino-3-nitrobenzonitrile, was employed as a matrix for matrix assisted ionization vacuum method for mass spectrometry .

- Methods of Application: This method involves the use of a laser to ionize the molecules on a sample surface, which are then analyzed by mass spectrometry .

- Results: The data obtained can be used to create a detailed image showing the distribution of different molecules across the sample .

Safety And Hazards

4-Amino-3-nitrobenzonitrile is toxic if inhaled, harmful if swallowed, and harmful in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers The relevant papers on 4-Amino-3-nitrobenzonitrile include studies on its base pairs with uracil, thymine, and cytosine nucleobases . These studies provide valuable insights into the properties and potential applications of this compound .

Eigenschaften

IUPAC Name |

4-amino-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHADAZIDZMHOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344315 | |

| Record name | 4-Amino-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-nitrobenzonitrile | |

CAS RN |

6393-40-4 | |

| Record name | 4-Amino-3-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6393-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,6aS)-3-Methylidenehexahydrofuro[2,3-b]furan](/img/structure/B23795.png)

![trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone](/img/structure/B23802.png)

![trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole](/img/structure/B23803.png)

![trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide](/img/structure/B23804.png)

![1-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butane-1,3-dione](/img/structure/B23806.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B23808.png)

![N,N-bis[2-hydroxybenzyl]amine](/img/structure/B23817.png)

![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane](/img/structure/B23822.png)